

# Synthesis and Characterization of 1-(4-Iodophenyl)-1H-Pyrazole: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Iodophenyl)-1H-Pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound **1-(4-iodophenyl)-1H-pyrazole**. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in pharmacologically active compounds and functional materials. This document outlines a probable synthetic route, detailed experimental protocols, and a summary of key analytical data.

## Introduction

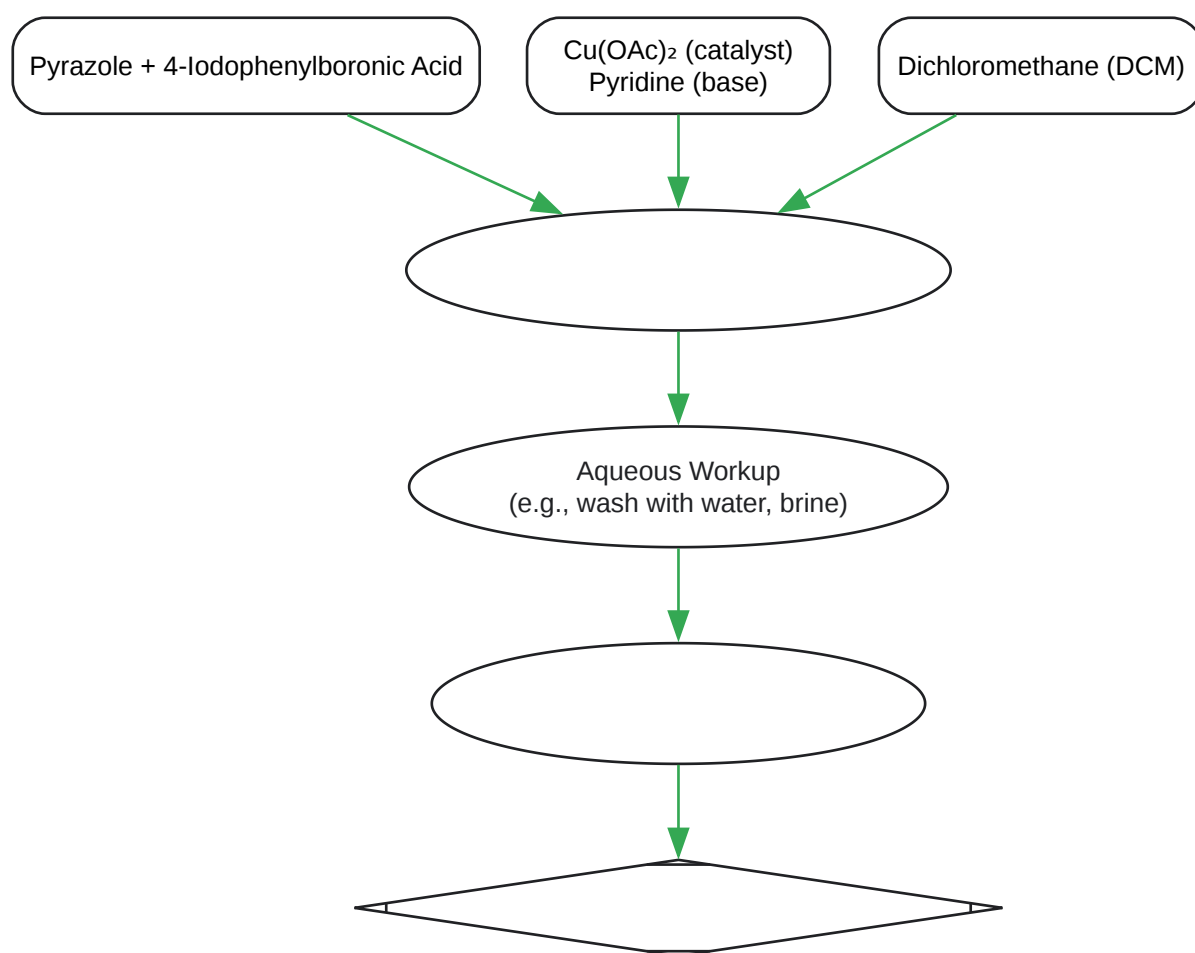
**1-(4-Iodophenyl)-1H-pyrazole** is an aromatic heterocyclic compound featuring a pyrazole ring N-substituted with a 4-iodophenyl group. The presence of the iodine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a versatile intermediate in organic synthesis. The pyrazole moiety itself is a well-known pharmacophore, and its derivatives have exhibited a wide range of biological activities.

## Synthesis

The synthesis of **1-(4-iodophenyl)-1H-pyrazole** can be effectively achieved via a copper-catalyzed N-arylation reaction, such as the Ullmann condensation or the more recent Chan-Lam coupling. The Chan-Lam coupling, which utilizes a boronic acid derivative, is often preferred due to its milder reaction conditions.

## Proposed Synthetic Pathway: Chan-Lam Coupling

A plausible and modern approach for the synthesis of **1-(4-Iodophenyl)-1H-pyrazole** is the Chan-Lam cross-coupling of pyrazole with 4-iodophenylboronic acid. This copper-catalyzed reaction forms the C-N bond between the pyrazole nitrogen and the iodophenyl ring.



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A schematic overview of the Chan-Lam coupling synthesis workflow.

## Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **1-(4-Iodophenyl)-1H-pyrazole** via a Chan-Lam coupling reaction. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

- Pyrazole
- 4-Iodophenylboronic acid
- Copper(II) acetate ( $\text{Cu}(\text{OAc})_2$ )
- Pyridine
- Dichloromethane (DCM)
- Water (deionized)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

#### Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq.), 4-iodophenylboronic acid (1.2 eq.), and copper(II) acetate (0.1 eq.).
- **Solvent and Base Addition:** Add dichloromethane (DCM) to the flask to dissolve the solids, followed by the addition of pyridine (2.0 eq.) as a base.
- **Reaction:** Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion of the reaction, dilute the mixture with DCM and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **1-(4-iodophenyl)-1H-pyrazole**.

## Characterization Data

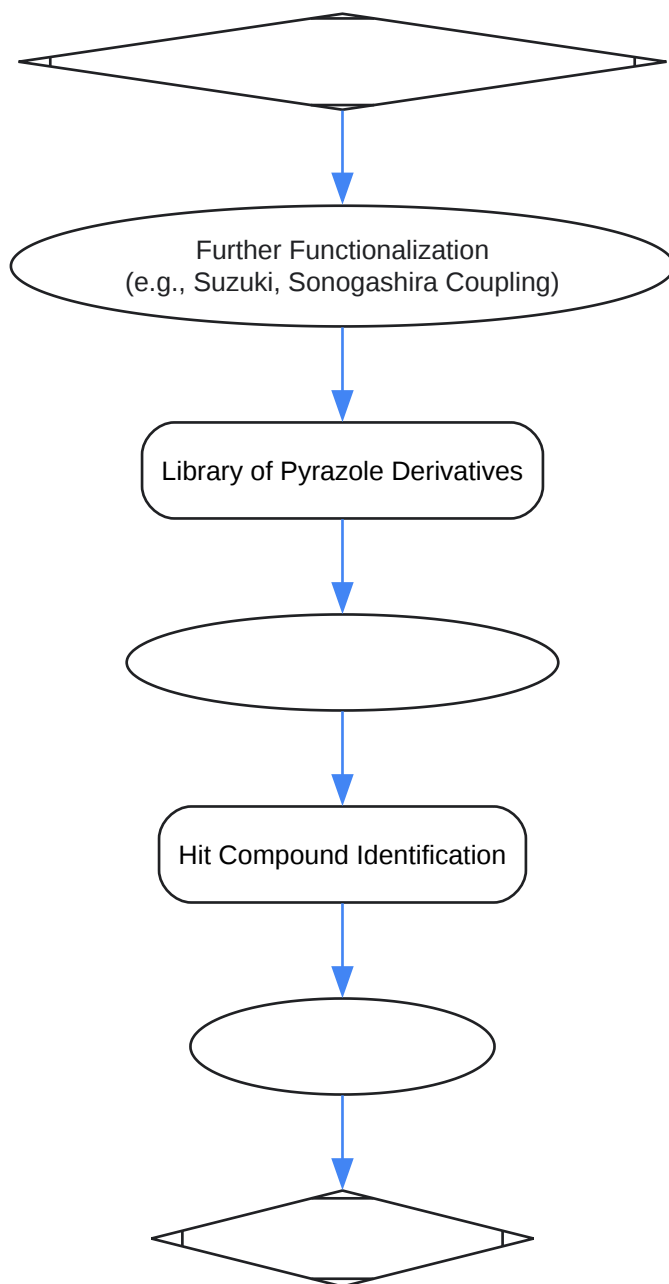
The following table summarizes the expected characterization data for **1-(4-iodophenyl)-1H-pyrazole**.

Property	Expected Value
Molecular Formula	C <sub>9</sub> H <sub>7</sub> IN <sub>2</sub>
Molecular Weight	270.07 g/mol [1]
Appearance	Off-white to pale yellow solid
Melting Point	88-92 °C (This is an estimated range based on similar compounds and should be determined experimentally)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.75 (d, J = 2.4 Hz, 1H, Pyrazole-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (t, J = 2.4 Hz, 1H, Pyrazole-H), 6.45 (t, J = 2.4 Hz, 1H, Pyrazole-H). (Expected shifts based on related structures)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 141.0, 139.5, 138.5, 128.0, 121.0, 108.0, 93.0. (Expected shifts based on related structures)
Mass Spectrometry (EI)	m/z (%): 270 [M] <sup>+</sup> , 143 [M-I] <sup>+</sup> , 116, 90. (Expected fragmentation pattern)

## Signaling Pathways and Logical Relationships

While **1-(4-iodophenyl)-1H-pyrazole** is primarily a synthetic intermediate, its core pyrazole structure is a key component in many compounds that interact with various biological signaling pathways. For instance, pyrazole-containing drugs can act as inhibitors of kinases,

cyclooxygenases (COX), and other enzymes. The logical relationship for its utility in drug discovery is outlined below.



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Logical workflow for the utility of **1-(4-iodophenyl)-1H-pyrazole** in drug discovery.

## Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **1-(4-Iodophenyl)-1H-pyrazole**. The outlined Chan-Lam coupling protocol offers a reliable method for its preparation. The provided characterization data, while based on estimations from related compounds, serves as a useful reference for researchers working with this molecule. The versatility of this compound as a synthetic intermediate underscores its potential in the development of novel pharmaceuticals and functional materials. Experimental verification of the proposed data is highly recommended.

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## References

- 1. researchgate.net [researchgate.net]
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